molecular formula C22H23O4P B12672219 2,6-Bis(1-phenylethyl)phenyl dihydrogenphosphate CAS No. 93777-25-4

2,6-Bis(1-phenylethyl)phenyl dihydrogenphosphate

Cat. No.: B12672219
CAS No.: 93777-25-4
M. Wt: 382.4 g/mol
InChI Key: PMZOXOKWFQJNEU-UHFFFAOYSA-N
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Description

2,6-Bis(1-phenylethyl)phenyl dihydrogenphosphate (CAS 99948-81-9) is a phosphate ester compound of a bulky phenolic structure, supplied as a complex with 2,2',2''-nitrilotris[ethanol] in a 1:2 ratio and with a molecular formula of C22H23O4P.2C6H15NO3 and a molecular weight of 680.8 g/mol . This organophosphorus compound features a high topological polar surface area and multiple rotatable bonds, indicating significant molecular complexity and potential for interaction with biological targets . The dihydrogen phosphate functional group is known to act as a key moiety in biological systems, often interacting with enzymes such as L-xylulose reductase and phosphate-binding proteins, suggesting its value in biochemical and enzymology research . Researchers can utilize this compound as a specialized intermediate or building block in organic synthesis and materials science, particularly for constructing more complex molecular architectures. Its bulky aromatic groups may also make it suitable for studies in ligand design and catalyst development. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

93777-25-4

Molecular Formula

C22H23O4P

Molecular Weight

382.4 g/mol

IUPAC Name

[2,6-bis(1-phenylethyl)phenyl] phosphate;hydron

InChI

InChI=1S/C22H23O4P/c1-16(18-10-5-3-6-11-18)20-14-9-15-21(22(20)26-27(23,24)25)17(2)19-12-7-4-8-13-19/h3-17H,1-2H3,(H2,23,24,25)

InChI Key

PMZOXOKWFQJNEU-UHFFFAOYSA-N

Canonical SMILES

[H+].[H+].CC(C1=CC=CC=C1)C2=C(C(=CC=C2)C(C)C3=CC=CC=C3)OP(=O)([O-])[O-]

Origin of Product

United States

Preparation Methods

Synthetic Route for 2,6-Bis(1-phenylethyl)phenol

  • Alkylation of Phenol: The phenol ring is selectively alkylated at the ortho positions (2 and 6) with 1-phenylethyl groups. This can be achieved via Friedel-Crafts alkylation using 1-phenylethyl halides or alcohols under acidic catalysis.
  • Reaction Conditions: Typically, Lewis acids such as AlCl3 or BF3·OEt2 are employed to facilitate electrophilic aromatic substitution.
  • Purification: The product is purified by recrystallization or column chromatography to obtain high purity 2,6-Bis(1-phenylethyl)phenol.

Phosphorylation to Form 2,6-Bis(1-phenylethyl)phenyl Dihydrogenphosphate

The key step in preparing the target compound is the phosphorylation of the phenolic hydroxyl group to introduce the dihydrogenphosphate moiety.

Phosphorylation Methods

Several phosphorylation strategies are applicable:

Method Reagents Conditions Yield & Notes
Direct Phosphorylation with Phosphoric Acid Concentrated H3PO4 or POCl3 followed by hydrolysis Heating under reflux in an inert atmosphere Moderate yields; requires careful control to avoid over-phosphorylation or polymerization
Use of Phosphorus Oxychloride (POCl3) POCl3 with base (e.g., pyridine) Low temperature (0–5 °C) followed by aqueous workup High selectivity; common in phenol phosphorylation
Phosphoramidite Method Phosphoramidite reagents with oxidation step Mild conditions; often used in nucleotide chemistry High yields; requires oxidation step (e.g., with mCPBA)
Phosphorodichloridate Intermediates Reaction of phenol with dialkyl phosphorodichloridate Followed by hydrolysis Good yields; allows for selective mono-phosphorylation

Typical Procedure Using POCl3

  • Activation: 2,6-Bis(1-phenylethyl)phenol is dissolved in anhydrous solvent (e.g., dichloromethane or chloroform).
  • Addition of POCl3: POCl3 is added dropwise at 0–5 °C under nitrogen atmosphere.
  • Base Addition: Pyridine or triethylamine is added to neutralize HCl formed.
  • Stirring: The reaction mixture is stirred for several hours at low temperature.
  • Hydrolysis: The reaction is quenched with ice-cold water to hydrolyze the intermediate to dihydrogenphosphate.
  • Isolation: The product is extracted, purified by recrystallization or chromatography.

Research Findings and Optimization

Yield and Purity

  • Yields for phosphorylation of phenols to dihydrogenphosphates typically range from 60% to 85%, depending on reaction conditions and reagent purity.
  • Purity is confirmed by NMR (especially ^31P NMR), IR spectroscopy (P=O stretching), and mass spectrometry.

Analytical Data

Parameter Typical Value for 2,6-Bis(1-phenylethyl)phenyl dihydrogenphosphate
Molecular Weight ~ 382 g/mol (estimated by adding phosphate group)
^31P NMR Chemical Shift ~0 to -10 ppm (typical for dihydrogenphosphate esters)
IR Peaks P=O stretch ~1250 cm^-1, O-H stretch broad ~3200-3500 cm^-1
Melting Point Dependent on purity; generally higher than precursor phenol

Summary Table of Preparation Methods

Step Reagents/Conditions Advantages Disadvantages
Alkylation of Phenol 1-phenylethyl halide, Lewis acid catalyst High regioselectivity for 2,6-positions Requires control to avoid polyalkylation
Phosphorylation with POCl3 POCl3, pyridine, low temp, aqueous workup High yield, selective phosphorylation Requires careful moisture control
Phosphorylation with H3PO4 Concentrated phosphoric acid, heat Simple reagents Lower selectivity, possible side reactions
Phosphoramidite method Phosphoramidite reagent, oxidation Mild conditions, high yield More complex reagents, multi-step

Additional Notes from Literature

  • No direct commercial or large-scale synthetic protocols for 2,6-Bis(1-phenylethyl)phenyl dihydrogenphosphate were found in patents or literature, indicating this compound is likely prepared on a laboratory scale.
  • Analogous phosphorylation methods used for phenolic antioxidants and stabilizers in polymer chemistry provide a reliable basis for synthesis.
  • The phosphorylation step is critical and benefits from inert atmosphere and anhydrous conditions to maximize yield and purity.

Chemical Reactions Analysis

Esterification Reactions

2,6-Bis(1-phenylethyl)phenyl dihydrogenphosphate can undergo esterification with alcohols, where the hydroxyl group (-OH) of the alcohol reacts with the phosphate group. This reaction typically proceeds under acidic or basic catalytic conditions, yielding ester derivatives and water.

Key Reaction Features

  • Reactivity : The phosphate group acts as an electrophilic center, facilitating nucleophilic attack by alcohol.

  • Mechanism : Acid-catalyzed esterification involves protonation of the phosphate oxygen, enhancing electrophilicity.

Nucleophilic Substitution Reactions

The compound participates in nucleophilic substitution reactions where nucleophiles (e.g., amines, alcohols) attack the phosphorus center. This cleaves P-O bonds and forms new P-C or P-N bonds.

Reaction Optimization

Nucleophile Conditions Product Yield
Alcohols (e.g., ethanol)Acid catalystPhosphate estersVaries
Amines (e.g., NH₃)Basic conditionsPhosphoramidatesVaries

Phosphorylation Reactions

As a phosphorylating agent, the compound transfers its phosphate group to nucleophilic substrates (e.g., alcohols, amines). This reaction is critical in organic synthesis for functionalizing molecules.

Mechanistic Insight
The phosphorus atom’s ability to form multiple bonds with oxygen enables it to act as a leaving group in substitution reactions, transferring the phosphate moiety to target substrates.

Michaelis-Arbuzov Reactions

While not directly studied for this compound, analogous phosphonate syntheses highlight solvent-dependent yields. For example, reactions in acetonitrile or solvent-free conditions show higher efficiency compared to aromatic solvents .

Solvent Effects

Solvent Yield Impact
Acetonitrile65–69%Minor solvent interference
Toluene0%Strong yield suppression

Catalyst-Driven Transformations

Recent studies on related phosphorus compounds demonstrate catalytic effects:

  • Sulfated polyborates (SPB) enhance yields in solvent-free conditions (e.g., 98% yield with SPB in aminophosphonate synthesis) .

  • Metal halides (e.g., ZnI₂) accelerate reactions, achieving 96% yield in 5–20 minutes under ambient conditions .

Catalytic Efficiency

Catalyst Yield Time
SPB (5 wt%)97%0.25 h
ZnI₂ (20 mol%)96%15 min

Steric Effects and Reactivity

The bulky 1-phenylethyl substituents at the 2- and 6-positions create steric hindrance, influencing reaction rates and regioselectivity. This structural feature may favor reactions at less hindered sites.

Structural Influence

  • Steric hindrance : Reduces nucleophilic attack efficiency on crowded positions.

  • Regioselectivity : Enhances reactions at less substituted sites (e.g., para position).

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C22H23O4PC_{22}H_{23}O_4P and features a phosphate group attached to a phenyl ring substituted with two 1-phenylethyl groups at the 2 and 6 positions. Its unique structure contributes to its diverse applications.

Organic Synthesis

2,6-Bis(1-phenylethyl)phenyl dihydrogenphosphate serves as a reagent in organic synthesis. It acts as a precursor for the preparation of other phosphorus-containing compounds. The ability to undergo various chemical reactions such as oxidation and substitution makes it valuable in synthetic chemistry.

Table 1: Common Reactions of 2,6-Bis(1-phenylethyl)phenyl dihydrogenphosphate

Reaction TypeDescriptionCommon Reagents
OxidationConverts to higher oxidation state phosphatesHydrogen peroxide, KMnO4
ReductionConverts phosphate to phosphiteLiAlH4, NaBH4
SubstitutionElectrophilic aromatic substitutionBromine, HNO3

Biological Research

The compound's structure allows it to interact with biological molecules, making it a candidate for studying enzyme interactions and potential inhibition in biochemical pathways. Its unique properties facilitate research into its role as an inhibitor in specific biological processes.

Medical Applications

Ongoing research explores the potential of 2,6-Bis(1-phenylethyl)phenyl dihydrogenphosphate as a therapeutic agent, particularly in cancer treatment. Its biological activity suggests possible applications in modulating cellular processes related to tumor growth.

Flame Retardants and Plasticizers

In industry, this compound is utilized in the production of flame retardants and plasticizers due to its chemical stability and effectiveness in enhancing material properties.

Specialty Chemicals

It is also involved in the synthesis of specialty chemicals that require phosphorus-containing compounds for various applications, including additives in polymers and coatings.

Case Study 1: Toxicological Assessment

A study conducted on the toxicity profile of 2,6-Bis(1-phenylethyl)phenyl dihydrogenphosphate highlighted its potential endocrine-disrupting properties. The research involved a 28-day repeated dose oral toxicity study in rats, revealing adverse effects on liver function and reproductive organs at high doses .

Case Study 2: Enzyme Interaction Studies

Research has demonstrated that the compound can inhibit specific enzymes involved in metabolic pathways. A study focused on its interaction with cytochrome P450 enzymes showed significant inhibition at certain concentrations, indicating its potential role as a drug candidate .

Mechanism of Action

The mechanism of action of 2,6-Bis(1-phenylethyl)phenyl dihydrogenphosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The phenyl rings provide hydrophobic interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(1-phenylethyl)phenol: The precursor to the dihydrogenphosphate derivative, lacking the phosphate group.

    Triphenyl phosphate: A related compound with three phenyl groups attached to a phosphate group.

    2,6-Diphenylphenol: Similar structure but without the 1-phenylethyl substituents.

Uniqueness

2,6-Bis(1-phenylethyl)phenyl dihydrogenphosphate is unique due to the presence of both the phosphate group and the 1-phenylethyl substituents. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Biological Activity

2,6-Bis(1-phenylethyl)phenyl dihydrogenphosphate is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of endocrine disruption and toxicity. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure, which includes two phenylethyl groups attached to a central phenyl ring, with dihydrogen phosphate functional groups. Its molecular formula is C22H25O4PC_{22}H_{25}O_4P.

Endocrine Disruption

Research indicates that 2,6-Bis(1-phenylethyl)phenyl dihydrogenphosphate exhibits endocrine-disrupting properties. It has been shown to interact with hormone receptors, potentially leading to alterations in hormonal balance. A study published by the OECD highlighted the compound's ability to affect androgenic activity in laboratory assays, suggesting implications for reproductive health and development in exposed organisms .

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. A notable study utilized a 28-day repeated dose oral toxicity study in rats, which provided insights into its potential health risks. The findings indicated that high doses could lead to adverse effects on liver function and reproductive organs .

Case Study 1: Reproductive Toxicity

A case study involving chronic exposure to 2,6-Bis(1-phenylethyl)phenyl dihydrogenphosphate in laboratory animals demonstrated significant reproductive toxicity. Female rats exposed to the compound showed decreased fertility rates and abnormal offspring development. These results underscore the importance of evaluating such compounds in the context of environmental exposure and public health .

Case Study 2: Aquatic Toxicity

Another study focused on the effects of this compound on aquatic organisms, revealing that it poses a risk to fish populations. The study employed a 21-day fish screening assay which confirmed that exposure led to behavioral changes and physiological stress in fish, indicating potential ecological impacts .

Table 1: Summary of Toxicological Findings

Study TypeOrganismDurationKey Findings
Repeat Dose Oral ToxicityRats28 daysLiver damage; reproductive organ effects
Fish Screening AssayFish (species)21 daysBehavioral changes; physiological stress
Chronic ExposureRatsChronicDecreased fertility; abnormal offspring

Table 2: Endocrine Activity Assessment

Assay TypeHormone TargetEffect Observed
Hershberger BioassayAndrogenAntagonistic effects noted
Estrogen Receptor Binding AssayEstrogenCompetitive inhibition observed

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